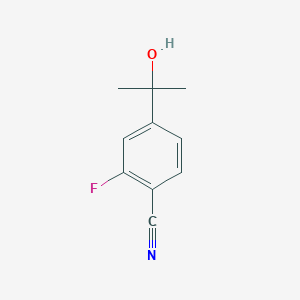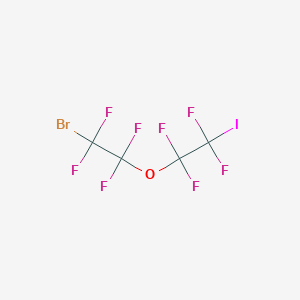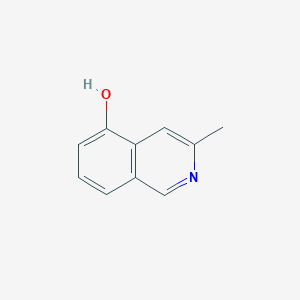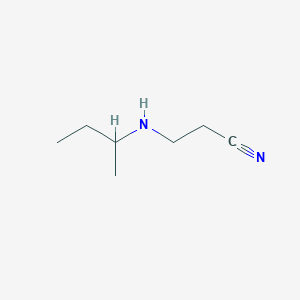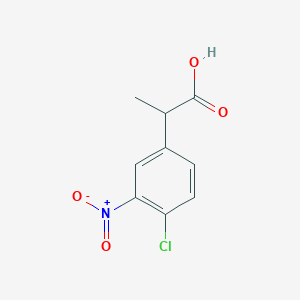
2-(4-Chloro-3-nitrophenyl)propanoic acid
Übersicht
Beschreibung
“2-(4-Chloro-3-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8ClNO4 . It is a derivative of propanoic acid, where the hydrogen at the para position of the phenyl group has been replaced by a nitro group . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with a 4-chloro-3-nitrophenyl group attached . The InChI code for this compound is 1S/C9H8ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.62 . It is a powder at room temperature . The melting point is between 112-115 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Buzun et al. (2021) explored the synthesis of thiazolidinone derivatives, including a compound with a structure related to 2-(4-Chloro-3-nitrophenyl)propanoic acid. This compound demonstrated significant antimitotic activity and low toxicity against normal human blood lymphocytes, suggesting potential applications in cancer treatment (Buzun et al., 2021).
Synthesis Methods
McCord et al. (1985) developed a method for synthesizing various substituted propanoic acids, including derivatives of this compound. This method could be significant in creating new chemical entities for further research and applications (McCord et al., 1985).
Chiral Synthesis
Choi et al. (2010) investigated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, a compound structurally related to this compound. This study highlights the potential of microbial reductases in synthesizing chiral intermediates, which can be crucial in pharmaceutical and chemical industries (Choi et al., 2010).
Enantioseparation Studies
Tong et al. (2016) focused on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including a derivative of this compound. The study's findings could be vital in separating enantiomers for pharmaceutical purposes (Tong et al., 2016).
Cytosolic Phospholipase A2α Inhibition
Tomoo et al. (2014) researched the synthesis and biological evaluation of indole-based inhibitors, including derivatives of this compound. These inhibitors targeted cytosolic phospholipase A2α, a significant enzyme in inflammatory pathways, suggesting therapeutic applications in inflammation-related diseases (Tomoo et al., 2014).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-(4-Chloro-3-nitrophenyl)propanoic acid” are not available, related compounds have been used in various areas of research, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . This suggests that “this compound” could also have potential applications in these areas.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5(9(12)13)6-2-3-7(10)8(4-6)11(14)15/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMGMEDTUNEISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



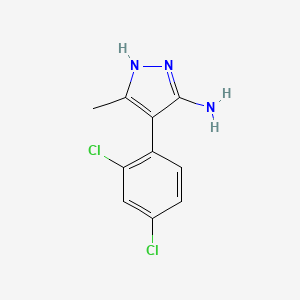

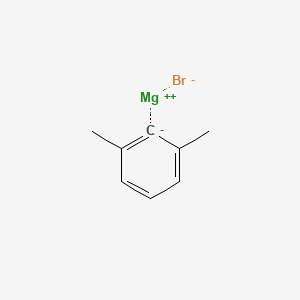
![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)
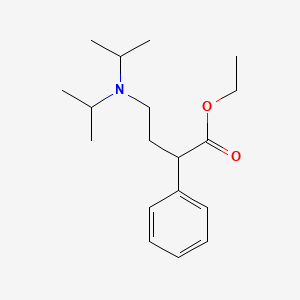
![2-[4-(3-Bromopropoxy)phenyl]ethanol](/img/structure/B3116201.png)

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)

